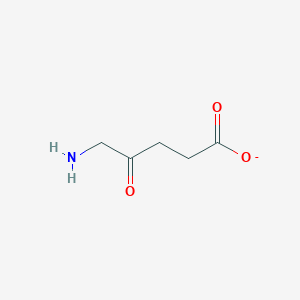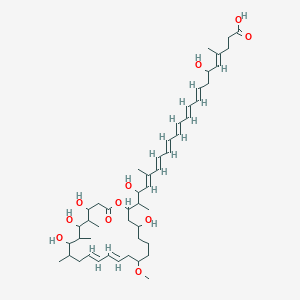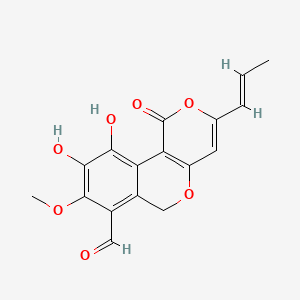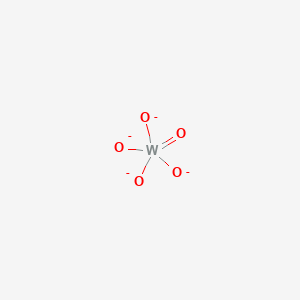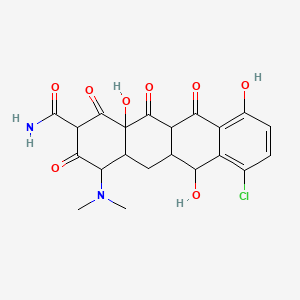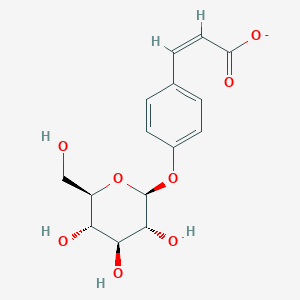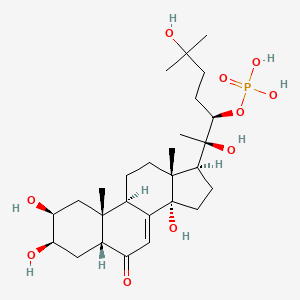
20-Hydroxyecdysone 22-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-hydroxyecdysone 22-phosphate is an ecdysone phosphate. It is a conjugate acid of a 20-hydroxyecdysone 22-phosphate(2-).
Wissenschaftliche Forschungsanwendungen
Role in Insect Development and Metamorphosis
20-Hydroxyecdysone 22-phosphate plays a critical role in the development and metamorphosis of insects. It has been identified in the eggs and ovaries of various insect species, including the silkworm Bombyx mori and the desert locust Schistocerca gregaria. This compound is involved in the hormonal regulation of insect molting and metamorphosis, serving as a source of free hormone during embryogenesis (Isaac, Rose, Rees, & Goodwin, 1983), (Ohnishi, Hiramoto, Fujimoto, Kakinuma, & Ikekawa, 1989).
Involvement in Insect Detoxification Mechanisms
Research on the tobacco budworm Heliothis virescens revealed that 20-Hydroxyecdysone 22-phosphate is involved in detoxification mechanisms. When administered orally to larvae, it is converted to nonpolar metabolites, indicating a detoxification pathway for this compound in insects (Kubo, Komatsu, Asaka, & Boer, 1987).
Biosynthesis and Metabolic Pathways
Studies have delved into the biosynthesis of 20-Hydroxyecdysone 22-phosphate in various organisms, including the Ajuga hairy roots and the silkworm Bombyx mori. These studies highlight the complex metabolic pathways and enzymatic processes involved in producing this compound (Tsukagoshi, Ohyama, Seki, Akashi, Muranaka, Suzuki, & Fujimoto, 2016), (Maeda, Nakashima, Yamada, Hara, Fujimoto, Ito, & Sonobe, 2008).
Potential Defensive Function in Insects
A study on the insect Chrysolina carnifex found a high concentration of 22-acetyl-20-hydroxyecdysone in its defense gland secretion, suggesting a potential defensive function for this compound in insects. This finding opens avenues for exploring the role of ecdysteroids in insect defense mechanisms (Laurent, Braekman, Daloze, & Pasteels, 2003).
Impact on Gene Expression and Developmental Processes
Research has demonstrated the impact of 20-Hydroxyecdysone 22-phosphate on gene expression and various developmental processes in insects. It influences the transcription of specific genes, thereby playing a role in the regulation of developmental transitions (Petryk, Warren, Marqués, Jarcho, Gilbert, Kahler, Parvy, Li, Dauphin-Villemant, & O’Connor, 2003).
Eigenschaften
Molekularformel |
C27H45O10P |
|---|---|
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C27H45O10P/c1-23(2,31)9-8-22(37-38(34,35)36)26(5,32)21-7-11-27(33)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-33H,6-11,13-14H2,1-5H3,(H2,34,35,36)/t15-,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1 |
InChI-Schlüssel |
VQMWDPXOYFYYKP-YPVLXUMRSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)OP(=O)(O)O)O)O |
SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OP(=O)(O)O)O)O |
Synonyme |
20-hydroxyecdysone-22-phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



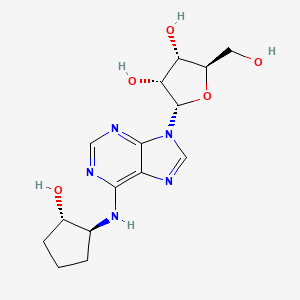
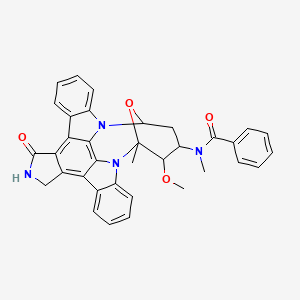
![3-[3,5-dimethyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-4-pyrazolyl]-N-(3-fluorophenyl)propanamide](/img/structure/B1257892.png)
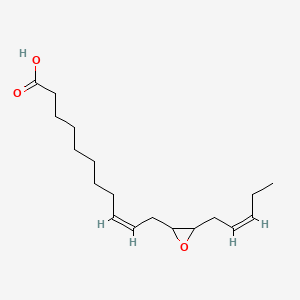
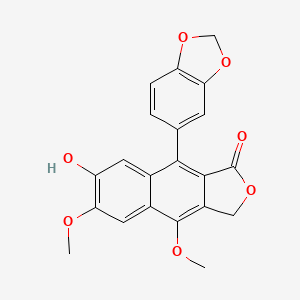
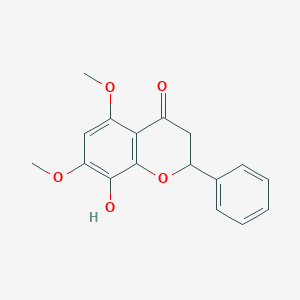
![Methyl-[methylmercurio-(4-methylphenyl)sulfonylamino]mercury](/img/structure/B1257900.png)
